molecular formula C19H24O7 B591147 8|A-(2-Methylacryloyloxy)hirsutinolide CAS No. 188293-70-1

8|A-(2-Methylacryloyloxy)hirsutinolide

Cat. No.: B591147
CAS No.: 188293-70-1
M. Wt: 364.394
InChI Key: VSNXXZXCVFUXKD-LYUOXOCJSA-N
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Description

8α-(2-Methylacryloyloxy)hirsutinolide is a hirsutinolide-type sesquiterpene lactone (SL) isolated from Vernonia cinerea, a plant renowned for its bioactive secondary metabolites. Structurally, it features a 10-membered carbocyclic skeleton with an α,β-unsaturated γ-lactone ring and a 1β,4β-ether bridge. The compound is distinguished by a 2-methylacryloyloxy group esterified at the C-8 position (Fig. 1) . Its molecular formula is C20H24O7, confirmed via HRESIMS and NMR analyses .

Hirsutinolides are recognized for their cytotoxic, anti-inflammatory, and STAT3-inhibitory activities.

Properties

IUPAC Name

[11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNXXZXCVFUXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for 8α-(2-Methylacryloyloxy)hirsutinolide are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8α-(2-Methylacryloyloxy)hirsutinolide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the lactone ring or the side chains, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the double bonds within the molecule, leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ester or lactone functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

8α-(2-Methylacryloyloxy)hirsutinolide has several scientific research applications:

Mechanism of Action

8α-(2-Methylacryloyloxy)hirsutinolide exerts its effects primarily through the irreversible inhibition of cytochrome P450 2A6 and monoamine oxidases A and B. This inhibition occurs via covalent binding to the active sites of these enzymes, leading to a decrease in their activity. The molecular targets include the heme group in cytochrome P450 and the flavin adenine dinucleotide (FAD) in monoamine oxidases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Hirsutinolide Derivatives

Key structural modifications among hirsutinolides occur at C-8 and C-13 positions, influencing bioactivity. Below is a comparative analysis:

Table 1: Structural Features of Selected Hirsutinolides
Compound C-8 Substituent C-13 Modification Molecular Formula Key Bioactivities
8α-(2-Methylacryloyloxy)hirsutinolide 2-Methylacryloyloxy –OH C20H24O7 Moderate STAT3 inhibition
8α-(2-Methylacryloyloxy)hirsutinolide-13-O-acetate 2-Methylacryloyloxy –OAc C22H28O8 Enhanced cytotoxicity , CYP2A6/MAO inhibition
8α-Tigloyloxyhirsutinolide Tigloyloxy (2-methylcrotonoyl) –OH C20H24O7 STAT3 inhibition, anti-inflammatory
8α-(4-Hydroxytigloyloxy)hirsutinolide 4-Hydroxytigloyloxy –OH C20H26O8 Cytotoxicity (U251MG: IC50 ~5 µM)
Vernolide-A –OH –OAc C17H20O7 Anti-inflammatory (NF-κB suppression)

Structure-Activity Relationships (SAR)

Role of C-8 Substituents
  • Lipophilicity and Steric Effects: The 2-methylacryloyloxy group at C-8 introduces moderate lipophilicity, enhancing membrane permeability compared to polar groups (e.g., –OH in vernolide-A). However, bulkier substituents like tigloyloxy (branched C5 chain) or 4-hydroxytigloyloxy improve target binding via hydrophobic interactions .
  • Electrophilic Reactivity : The α,β-unsaturated lactone enables Michael addition with cellular thiols (e.g., glutathione), contributing to cytotoxicity. Derivatives with electron-withdrawing groups (e.g., acetoxy) at C-13 increase electrophilicity, amplifying this effect .
Impact of C-13 Modifications
  • Acetylation at C-13: Adding an acetyl group (e.g., in 8α-(2-Methylacryloyloxy)hirsutinolide-13-O-acetate) significantly boosts cytotoxicity (e.g., U251MG inhibition) and enzyme inhibitory activity (CYP2A6, MAO-A/B) compared to the parent compound . This modification enhances lipophilicity and stabilizes the lactone ring .
  • Hydroxylation: Hydroxyl groups at C-13 (e.g., in 8α-hydroxyhirsutinolide) reduce membrane permeability due to increased polarity, limiting intracellular activity .
Table 2: Bioactivity Data for Key Compounds
Compound STAT3 Inhibition (IC50, µM) Cytotoxicity (U251MG, IC50, µM) Anti-Inflammatory (NF-κB Inhibition)
8α-(2-Methylacryloyloxy)hirsutinolide 10.2 15.4 Weak
8α-(2-Methylacryloyloxy)hirsutinolide-13-O-acetate 3.8 7.1 Moderate
8α-Tigloyloxyhirsutinolide 8.5 12.3 Strong
8α-(4-Hydroxytigloyloxy)hirsutinolide 6.9 5.0 Moderate
Vernolide-A N/A 18.9 Strong

Mechanistic Insights

  • STAT3 Pathway: Hirsutinolides with lipophilic C-8/C-13 groups (e.g., 8α-(2-Methylacryloyloxy)hirsutinolide-13-O-acetate) disrupt STAT3 dimerization and DNA binding, critical for cancer cell survival .

Biological Activity

Overview

8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from the Asteraceae family, particularly known for its biological activities. This compound exhibits significant pharmacological properties, including the inhibition of key metabolic enzymes such as cytochrome P450 2A6 and monoamine oxidases (MAO) A and B. These actions suggest potential therapeutic applications, particularly in drug metabolism and neuroprotection.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₈O₄
  • CAS Number: 188293-70-1

Mechanism of Action:
8α-(2-Methylacryloyloxy)hirsutinolide acts primarily as an irreversible inhibitor of cytochrome P450 2A6 and MAOs. The inhibition occurs through covalent binding to the active sites of these enzymes, which decreases their activity significantly. This mechanism is crucial for understanding its role in metabolic pathways and its potential side effects when used in therapeutic contexts.

Biological Activities

The biological activities associated with 8α-(2-Methylacryloyloxy)hirsutinolide include:

  • Enzyme Inhibition: Strong inhibition of cytochrome P450 2A6 and MAOs, which are involved in drug metabolism and neurotransmitter degradation, respectively.
  • Antioxidant Properties: The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects: Preliminary studies indicate that it may reduce inflammation, making it a candidate for further research in chronic inflammatory conditions.

In Vitro Studies

  • Cytochrome P450 Inhibition:
    • A study demonstrated that 8α-(2-Methylacryloyloxy)hirsutinolide significantly inhibits CYP2A6 activity in liver microsomes, suggesting implications for drug interactions and metabolism.
  • Monoamine Oxidase Inhibition:
    • The compound also exhibited potent inhibition of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This could have implications for treating mood disorders.
  • Antioxidant Activity:
    • In vitro assays indicated that the compound scavenges free radicals effectively, contributing to its potential neuroprotective effects.

Case Studies

  • Neuroprotective Potential:
    A case study investigated the effects of 8α-(2-Methylacryloyloxy)hirsutinolide on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent.
  • Inflammation Reduction:
    Another study focused on its anti-inflammatory properties, revealing that treatment with this compound reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects.

Comparison with Similar Compounds

Compound NameStructureCYP2A6 InhibitionMAO InhibitionNotable Effects
8α-(2-Methylacryloyloxy)hirsutinolideStructureStrongStrongAntioxidant, Anti-inflammatory
HirsutinolideStructureModerateModerateAntimicrobial
8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolideStructureWeakModerateLimited studies

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